Cerberin

Description

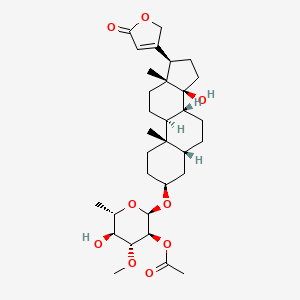

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h14,17,20-24,26-29,35-36H,6-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,24+,26-,27+,28-,29-,30-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQMTWMXBKEHJQ-IVHDSYOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893922 | |

| Record name | Cerberin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25633-33-4 | |

| Record name | Cerberin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25633-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerberin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025633334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerberin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERBERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW5A155S64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cerberin discovery and isolation from Cerbera odollam

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Cerberin from Cerbera odollam

Introduction

Cerbera odollam, commonly known as the "suicide tree" or "pong-pong tree," is a plant species belonging to the Apocynaceae family, native to India and Southeast Asia.[1][2][3] The seeds of this plant are notoriously toxic due to the presence of potent cardiac glycosides, primarily this compound.[1][4][5] this compound, like other cardenolides, exerts its toxic effect by disrupting the heart's function through the inhibition of the Na+/K+-ATPase enzyme.[6][7] Historically, extracts from C. odollam have been used in suicides and homicides, with its toxicity being difficult to detect in autopsies.[1][6] Despite its toxicity, this compound and related compounds are subjects of research for their potential therapeutic applications, including anticancer activities.[8][9] This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its isolation and quantification, and an examination of its mechanism of action.

Physicochemical Properties of this compound

This compound is a cardenolide glycoside, structurally characterized by a steroid core linked to a five-membered lactone ring and a sugar moiety.[6][10] It is specifically the 2'-acetyl derivative of neriifolin.[8] Its properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate | [8] |

| Chemical Formula | C₃₂H₄₈O₉ | [6] |

| Molar Mass | 576.727 g·mol⁻¹ | [6][8] |

| Appearance | White to pale yellow solid | [6] |

| Melting Point | 212 °C (414 °F) | [6] |

| Solubility | Soluble in chloroform and acetone; slightly soluble in methanol; moderately soluble in water.[6][10] |

Isolation and Quantification Protocols

The primary source of this compound is the kernel of the C. odollam fruit.[1] Isolation involves solvent extraction followed by chromatographic purification and quantification.

Experimental Protocol 1: Extraction of this compound from Cerbera odollam Seeds

This protocol is based on methodologies described for the extraction of this compound for analytical purposes.[1][11]

-

Sample Preparation:

-

Collect ripe seeds from Cerbera odollam fruits.

-

Dry the seeds under shade at room temperature.

-

Grind the dried seeds into a fine powder using a mechanical grinder.[12]

-

-

Soxhlet Extraction (or Maceration):

-

Accurately weigh a specific amount of the powdered seed material (e.g., 14.2 g).[11]

-

Place the powder into a thimble for Soxhlet extraction or in a flask for maceration.

-

Prepare an extraction solvent mixture of ethyl acetate and ethanol in a 1:1 (v/v) ratio.[1][11] Other solvents like methanol can also be used.[13]

-

Perform the extraction for a sufficient duration (e.g., 6 hours for Soxhlet).

-

-

Concentration:

-

Purification/Fractionation:

Caption: Workflow for the extraction of this compound from C. odollam seeds.

Experimental Protocol 2: Quantification by HPTLC

High-Performance Thin-Layer Chromatography (HPTLC) is a precise method for quantifying this compound in extracts.[4][5]

-

Standard Preparation:

-

Prepare a standard stock solution by dissolving a known amount of pure this compound (e.g., 2 mg) in a suitable solvent like methanol (e.g., 2 mL).[1]

-

-

Chromatography:

-

Stationary Phase: Use pre-coated silica gel HPTLC plates.

-

Mobile Phase: Prepare a solvent system of chloroform and methanol in a 9.6:0.4 (v/v) ratio.[4][5][11]

-

Chamber Saturation: Pour the mobile phase into a twin-trough glass chamber and let it saturate for at least 10 minutes.[11]

-

Application: Apply the standard solution and the plant seed extract as bands on the HPTLC plate.

-

Development: Place the plate in the saturated chamber and allow for linear ascending development until the solvent front reaches a desired height.[5]

-

-

Detection and Quantification:

-

Air-dry the developed plate.

-

Perform densitometric scanning at a wavelength of 254 nm using a suitable HPTLC scanner with a deuterium lamp.[4][5]

-

Identify the this compound band in the sample by comparing its Rf value and UV absorption spectrum with the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with a calibration curve generated from the standard.

-

Mechanism of Action: Signaling Pathway of this compound Toxicity

This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients.[6][10] This inhibition triggers a cascade of events leading to its cardiotoxic effects.

-

Na+/K+-ATPase Inhibition: this compound binds to the extracellular alpha-subunit of the Na+/K+-ATPase pump.[6][10] This binding blocks the dephosphorylation step of the pump's cycle, inhibiting its function.[10]

-

Ionic Imbalance: The pump's inhibition leads to an increase in the intracellular sodium concentration ([Na+]i).[6][10]

-

Calcium Overload: The elevated [Na+]i reduces the electrochemical gradient required by the Na+/Ca2+ exchanger to extrude calcium from the cell. This results in a significant increase in intracellular calcium concentration ([Ca2+]i).[10] This calcium overload is the primary driver of the positive inotropic effect (increased heart muscle contraction) and the ultimate cardiotoxicity.

-

Signal Transduction: Beyond its ion-pumping role, the Na+/K+-ATPase also functions as a signal transducer.[14][15] The binding of cardiac glycosides like this compound can activate intracellular signaling cascades. This includes the activation of Src kinase, which can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the generation of reactive oxygen species (ROS).[14][16]

-

Downstream Effects: The combination of calcium overload and ROS generation activates further pathways, including MAPKs and protein kinase C (PKC), and can induce the expression of early-response genes, contributing to cellular stress and apoptosis.[14] In cancer cells, this compound has been shown to potently inhibit the PI3K/AKT/mTOR signaling pathway, leading to G2/M cell cycle arrest and apoptosis.[9]

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Toxicological and Pharmacological Data

This compound is highly toxic, and ingestion of a single kernel can be fatal to an adult.[1] Its toxicity is comparable to that of digoxin, another well-known cardiac glycoside.[8] Recent studies have also highlighted its potent anticancer activity.

| Parameter | Value | Cell Line/Context | Source |

| GI₅₀ (Growth Inhibition) | < 90 nM | Human Cancer Cell Lines | [9] |

| Mechanism | Induces G2/M cell cycle arrest and apoptosis | Human Cancer Cell Lines | [9] |

| Toxic Symptoms | Nausea, vomiting, bradycardia, hyperkalemia, ECG abnormalities | Human Poisoning Cases | [6][8] |

Conclusion

This compound is a highly potent cardenolide isolated from the seeds of Cerbera odollam. Its discovery and isolation are critical for both toxicological analysis in forensic cases and for exploring its pharmacological potential. Standard phytochemical methods involving solvent extraction and HPTLC allow for its effective isolation and quantification. The compound's mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, triggers a complex signaling cascade that results in significant ionic imbalance and cellular stress. This detailed understanding is fundamental for the development of antidotes for poisoning and for harnessing its potent biological activity in fields such as oncology.

References

- 1. aditya.ac.in [aditya.ac.in]

- 2. experts.boisestate.edu [experts.boisestate.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. japsonline.com [japsonline.com]

- 5. [PDF] Quantitative Determination of this compound in Seed Extract of Cerbera odollam and Rat Serum by High Performance Thin Layer Chromatography | Semantic Scholar [semanticscholar.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Fatality Following Intentional Ingestion of Cerbera odollam Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C32H48O9 | CID 10031063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cardiac glycoside this compound exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ir.uitm.edu.my [ir.uitm.edu.my]

- 13. eprints.usm.my [eprints.usm.my]

- 14. utoledo.edu [utoledo.edu]

- 15. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Cerberin on the Na+/K+-ATPase Pump

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerberin, a potent cardiac glycoside found in the seeds of the Cerbera genus, exerts its physiological and toxic effects primarily through the inhibition of the Na+/K+-ATPase pump. This guide provides a detailed examination of the molecular mechanisms underlying this interaction. While specific quantitative data for this compound is limited in current literature, this document extrapolates from the well-understood pharmacology of other cardiac glycosides to present a comprehensive overview. This includes the binding of this compound to the α-subunit of the enzyme, the induction of conformational changes, and the subsequent disruption of ion transport and activation of intracellular signaling pathways. Methodologies for studying these interactions are also detailed, alongside a comparative analysis of the inhibitory potential of related cardiac glycosides.

Introduction to this compound and the Na+/K+-ATPase Pump

This compound is a cardenolide, a class of steroid-like compounds that act as potent cardiotonics.[1][2] It is notoriously known as the toxic principle of the "suicide tree" (Cerbera odollam). The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of animal cells.[1]

The Na+/K+-ATPase, also known as the sodium pump, actively transports three Na+ ions out of the cell and two K+ ions into the cell for each molecule of ATP hydrolyzed. This process is fundamental for various cellular functions, including nerve impulse transmission, muscle contraction, and the transport of other solutes. The enzyme is a heterodimer consisting of a catalytic α-subunit and a regulatory β-subunit.[1] The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides.

Mechanism of Action of this compound

The mechanism of action of this compound is understood to be analogous to that of other well-studied cardiac glycosides.[1][3] It involves a direct interaction with the Na+/K+-ATPase, leading to its inhibition and a cascade of downstream cellular events.

Binding to the Na+/K+-ATPase α-Subunit

This compound binds to a specific site on the extracellular surface of the α-subunit of the Na+/K+-ATPase.[1][3] This binding is highly specific and is influenced by the particular isoform of the α-subunit present in the tissue. The affinity of this compound for the pump is also modulated by the associated β and FXYD subunits, which exhibit tissue-specific expression patterns.[1]

Conformational State-Dependent Inhibition

The Na+/K+-ATPase cycles through several conformational states during its pumping cycle. Cardiac glycosides, including this compound, exhibit the highest affinity for the phosphorylated E2-P conformation of the enzyme.[3] This is the state where the pump has released Na+ to the extracellular side and is poised to bind extracellular K+. By binding to and stabilizing this E2-P conformation, this compound effectively locks the enzyme in an inactive state, preventing the dephosphorylation and subsequent steps of the transport cycle.[1][3]

The following diagram illustrates the simplified Post-Albers cycle of the Na+/K+-ATPase and the point of inhibition by this compound.

Figure 1: Simplified Post-Albers cycle of the Na+/K+-ATPase pump showing this compound's inhibitory action on the E2-P conformation.

Consequences of Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase by this compound leads to a disruption of the normal ion gradients. The primary consequence is an increase in the intracellular sodium concentration ([Na+]i).[1] This elevation in [Na+]i has several downstream effects, most notably on the Na+/Ca2+-exchanger (NCX).

The NCX normally functions to extrude calcium (Ca2+) from the cell. However, as the intracellular Na+ concentration rises, the driving force for the forward mode of the NCX is reduced, and it can even reverse its direction, leading to an increase in the intracellular calcium concentration ([Ca2+]i).[3] This increase in intracellular calcium is the basis for the positive inotropic effect of cardiac glycosides in cardiac muscle.

The following diagram illustrates the signaling cascade following Na+/K+-ATPase inhibition by this compound.

Figure 2: Signaling pathway initiated by this compound-mediated inhibition of the Na+/K+-ATPase.

Quantitative Analysis of Na+/K+-ATPase Inhibition

While specific quantitative data for this compound's interaction with Na+/K+-ATPase is scarce in the literature, data from other well-characterized cardiac glycosides can provide a comparative framework. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki).

Table 1: Comparative Inhibitory Potency of Cardiac Glycosides on Different Human Na+/K+-ATPase Isoforms

| Cardiac Glycoside | Isoform | Dissociation Constant (KD) in nM (mean ± S.E.M.) |

| Digoxin | α1β1 | 110.0 ± 3.9 |

| α2β1 | 47.4 ± 10.1 | |

| α3β1 | Not specified | |

| Digitoxin | α1β1 | Not specified |

| α2β1 | Not specified | |

| α3β1 | Not specified | |

| Ouabain | α1β1 | Not specified |

| α2β1 | Higher affinity for α2 | |

| α3β1 | Not specified |

Note: Data is compiled from studies on human Na+/K+-ATPase isoforms expressed in yeast.[4] The presence of K+ ions is known to decrease the affinity of cardiac glycosides.[4] The table illustrates the isoform-specific affinities of different cardiac glycosides.

Experimental Protocols for Studying this compound-Na+/K+-ATPase Interaction

Several experimental approaches can be employed to characterize the interaction between this compound and the Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of the Na+/K+-ATPase by quantifying the rate of ATP hydrolysis. The inhibition by this compound can be determined by measuring the decrease in enzyme activity at various concentrations of the compound.

Protocol Outline:

-

Enzyme Preparation: Isolate membrane fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney medulla, rat brain).

-

Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl.

-

Incubation: Add the enzyme preparation to the reaction mixture with and without varying concentrations of this compound.

-

Reaction Termination: Stop the reaction after a defined incubation period (e.g., by adding trichloroacetic acid).

-

Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).

-

Data Analysis: Calculate the percent inhibition of Na+/K+-ATPase activity at each this compound concentration and determine the IC50 value.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled cardiac glycoside (e.g., [3H]-ouabain) to the Na+/K+-ATPase. The binding of this compound can be assessed through a competition binding experiment.

Protocol Outline:

-

Enzyme Preparation: As described in the activity assay.

-

Binding Buffer: Prepare a buffer containing MgCl2 and a low concentration of a radiolabeled cardiac glycoside (e.g., [3H]-ouabain).

-

Competition: Add increasing concentrations of unlabeled this compound to the binding buffer containing the enzyme and the radioligand.

-

Incubation and Separation: Incubate to allow binding to reach equilibrium. Separate the bound and free radioligand (e.g., by filtration).

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the displacement of the radioligand by this compound and calculate the Ki value.

The following diagram outlines a general workflow for these experimental protocols.

Figure 3: General experimental workflow for studying this compound's interaction with Na+/K+-ATPase.

Conclusion

This compound acts as a potent inhibitor of the Na+/K+-ATPase pump by binding to the extracellular side of the α-subunit and stabilizing the E2-P conformational state. This inhibition disrupts cellular ion homeostasis, leading to an increase in intracellular sodium and subsequently calcium concentrations. These ionic changes are responsible for the cardiotonic and toxic effects of this compound. While this compound-specific quantitative data remains limited, the established knowledge of cardiac glycoside-Na+/K+-ATPase interactions provides a robust framework for understanding its mechanism of action. Further research focusing on the specific binding kinetics and isoform selectivity of this compound will be crucial for a more complete understanding of its pharmacological profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fatality Following Intentional Ingestion of Cerbera odollam Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Encyclopedia MDPI [encyclopedia.pub]

- 4. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]

Cerberin: A Deep Dive into its Botanical Origins and Distribution

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cerberin, a potent cardiac glycoside, has garnered significant attention within the scientific community due to its profound physiological effects and potential therapeutic applications. This technical guide provides an in-depth exploration of the biological sources and distribution of this compound in the plant kingdom. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

Biological Source of this compound

This compound is a secondary metabolite produced by a specific group of plants belonging to the genus Cerbera, within the family Apocynaceae. The primary and most well-documented botanical sources of this potent cardenolide are:

-

Cerbera odollam : Commonly known as the "suicide tree" or "pong-pong tree," this species is native to India and Southeast Asia.[1][2] It is renowned for the high concentration of this compound within its seeds. The milky latex of the plant is also reported to contain this compound.[3]

-

Cerbera manghas : Often referred to as "sea mango," this species shares a similar geographical distribution with C. odollam and is also a significant source of this compound and other related cardiac glycosides.[4][5]

Both species are typically found in coastal and marshy regions.[6]

Distribution of this compound within Plant Tissues

The concentration of this compound is not uniform throughout the plant. Its distribution varies significantly across different plant organs, with the highest concentrations consistently found in the seeds, particularly the kernel.[7][8] This strategic allocation of the toxic compound is believed to be a defense mechanism against herbivores.

A review of the literature indicates the presence of this compound in the following plant parts:

-

Seeds (Kernel): The kernel within the fruit of both C. odollam and C. manghas contains the highest and most lethal concentrations of this compound.[7][8][9]

-

Fruits: The whole fruit, including the fibrous husk, contains this compound, although at lower concentrations than the kernel.[2]

-

Leaves: this compound has been identified in the leaves of C. odollam and C. manghas.[2][4]

-

Latex: The milky sap produced by these plants is also known to contain this compound.[3]

-

Stem and Root: Other parts of the plant, such as the stem and root, have been reported to contain various cardiac glycosides, including this compound.[2]

Quantitative Analysis of this compound Distribution

The following table summarizes the quantitative data available on the concentration of this compound and related cardiac glycosides in different parts of Cerbera manghas. The data highlights the significant difference in concentration between ripe and unripe fruits, with dried ripe seeds showing the highest levels.

| Plant Species | Plant Part | Condition | This compound (μg/g) | Neriifolin (μg/g) | Tanghinin (μg/g) | Deacetyltanghinin (μg/g) |

| Cerbera manghas | Seed | Dried Ripe Fruit | 285.9 | 804.2 | 621.4 | 1209.1 |

| Cerbera manghas | Seed | Fresh Unripe Fruit | 2.3 | 47.0 | 3.5 | 49.4 |

Data sourced from a study by an unspecified author.[8]

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant materials are critical for research and drug development. The following are detailed methodologies for key experiments cited in the literature.

Extraction of this compound from Cerbera odollam Seeds

This protocol outlines a common method for the extraction of this compound from the seeds of Cerbera odollam.

Materials and Reagents:

-

Ripe seeds of Cerbera odollam

-

Ethyl acetate

-

Ethanol

-

Methanol

-

Water bath

-

Grinder or macerator

-

Filter paper

Procedure:

-

Collect ripe seeds of Cerbera odollam.

-

Air-dry the seeds in the shade and then grind them into a fine powder.

-

Extract a known weight of the powdered seed material (e.g., 14.2 g) with a 1:1 (v/v) mixture of ethyl acetate and ethanol.[10]

-

Concentrate the extract to dryness using a water bath maintained at a temperature below 70°C.[10]

-

Re-dissolve the residue in ethyl acetate and filter the solution.[10]

-

Evaporate the filtrate to dryness.

-

The resulting residue contains the crude extract of this compound. For further purification and analysis, dissolve a known amount of the residue in a suitable solvent such as ethanol or methanol.[10]

Quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a rapid and precise method for the quantification of this compound in plant extracts.

Instrumentation and Materials:

-

HPTLC system with a densitometric scanner

-

Pre-coated TLC plates (e.g., silica gel 60 F254)

-

Standard this compound solution (e.g., 1 µg/µl in methanol)

-

Chloroform

-

Methanol

-

Twin-trough developing chamber

Procedure:

-

Preparation of Standard Solution: Dissolve a known amount of standard this compound (e.g., 2 mg) in a known volume of methanol (e.g., 2 ml) to obtain a standard solution of a specific concentration (e.g., 1 µg/µl).[10]

-

Sample Preparation: Prepare the plant extract as described in section 4.1.

-

Chromatography:

-

Apply known volumes of the standard solution and the sample extract as bands onto the HPTLC plate.

-

Develop the plate in a twin-trough chamber saturated with a mobile phase of chloroform and methanol (9.6:0.4 v/v).[11]

-

Allow the solvent front to travel a sufficient distance up the plate.

-

Air-dry the plate.

-

-

Detection and Quantification:

-

Scan the dried plate using a densitometer at a wavelength of 254 nm.[11]

-

Identify the band corresponding to this compound in the sample by comparing its Rf value with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area of the sample with the peak area of the standard.

-

Identification and Quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of this compound.

Instrumentation and Materials:

-

Liquid chromatography system coupled with a tandem mass spectrometer

-

C18 column

-

Acetonitrile

-

Ammonium bicarbonate buffer

-

Standard this compound solution

Procedure:

-

Preparation of Standard and Sample Solutions: Prepare as described in the HPTLC protocol.

-

LC Separation:

-

Inject the standard and sample solutions into the LC system.

-

Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and ammonium bicarbonate buffer.

-

-

MS/MS Detection:

-

Introduce the eluent from the LC column into the mass spectrometer.

-

Monitor for the specific precursor and product ions of this compound. The exact m/z values for deacetyltanghinin (m/z 549.3055), neriifolin (m/z 535.3259), tanghinin (m/z 591.3169), and this compound (m/z 577.3375) can be used for identification.[3]

-

-

Quantification:

-

Construct a calibration curve using the peak areas of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biosynthesis and Signaling Pathway

The biosynthesis of this compound, like other cardiac glycosides, is a complex process that originates from the steroid metabolic pathway. The general pathway involves the conversion of cholesterol to pregnenolone, which then undergoes a series of enzymatic modifications to form the cardenolide aglycone. This aglycone is subsequently glycosylated to form the final this compound molecule.

The mechanism of action of this compound involves its binding to and inhibition of the Na+/K+-ATPase pump in myocardial cells.[12][13] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in enhanced cardiac contractility.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the generalized biosynthetic pathway of cardiac glycosides and the experimental workflow for this compound analysis.

Caption: Generalized biosynthetic pathway of this compound.

Caption: Experimental workflow for this compound analysis.

References

- 1. experts.boisestate.edu [experts.boisestate.edu]

- 2. ias.ac.in [ias.ac.in]

- 3. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of this compound, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aditya.ac.in [aditya.ac.in]

- 5. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective é¦æ¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bintaro (Cerbera odollam and Cerbera manghas): an overview of its eco-friendly use, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. japsonline.com [japsonline.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. encyclopedia.pub [encyclopedia.pub]

Toxicological Profile and Lethal Dose of Cerberin in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerberin, a potent cardiac glycoside found in the seeds of the Cerbera genus, presents a significant toxicological profile characterized by severe cardiotoxic effects. This technical guide provides a comprehensive overview of the toxicological properties of this compound, with a focus on its lethal dose (LD50) in various animal models. The document details the primary mechanism of action, downstream signaling cascades, and methodologies for assessing its toxicity. This guide is intended to serve as a crucial resource for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.

Introduction

This compound is a cardenolide, a class of naturally occurring steroids known for their profound effects on cardiac muscle.[1] Historically, plants containing this compound, such as Cerbera odollam (the "suicide tree"), have been used in intentional poisonings and suicides.[1] In modern pharmacology, cardiac glycosides have been investigated for their therapeutic potential in treating heart failure. However, their narrow therapeutic index necessitates a thorough understanding of their toxicological profile. This guide synthesizes the available data on this compound's toxicity in animal models to provide a detailed reference for scientific and professional use.

Toxicological Profile

The toxicity of this compound is primarily attributed to its potent inhibitory effect on the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in myocardial cells.[2] This inhibition leads to a cascade of events culminating in cardiac arrhythmias and, ultimately, cardiac arrest.[3]

Mechanism of Action

This compound binds to the α-subunit of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2] This binding inhibits the pump's activity, leading to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), causing an increase in intracellular calcium levels.[2] This calcium overload is the primary driver of the cardiotoxic effects, leading to increased contractility, altered electrophysiology, and arrhythmogenesis.

Clinical Signs of Toxicity in Animals

In animal models, the administration of this compound or extracts from Cerbera plants induces a range of clinical signs consistent with cardiac glycoside poisoning. These include:

-

Gastrointestinal effects: Nausea, vomiting, and diarrhea.[4]

-

Cardiovascular effects: Bradycardia (slow heart rate), various forms of heart block, and life-threatening arrhythmias.[2]

-

Neurological effects: Drowsiness and lethargy.[2]

Lethal Dose (LD50) in Animal Models

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The LD50 of this compound has been determined in several animal species through various routes of administration. The available data is summarized in the table below.

| Animal Model | Route of Administration | LD50 (mg/kg) | Source(s) |

| Dog | Not Specified | 1.8 | [1] |

| Cat | Not Specified | 3.1 | [1] |

| Rabbit | Not Specified | 50 | [1] |

| Mouse | Intraperitoneal (Extract) | 20.8 g/kg (of leaf extract) | [3] |

Note: The value for mice is for a standardized extract of Cerbera odollam leaves and not for pure this compound, hence the significantly higher value.

Experimental Protocols

Detailed experimental protocols for determining the LD50 of pure this compound are not extensively published. However, the methodologies would follow established guidelines for acute toxicity testing, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to determine the acute oral toxicity of a substance without calculating a precise LD50 value, but rather assigning it to a toxicity class.

-

Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex (usually females, as they are often more sensitive) are used.[2]

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing. Water is provided ad libitum.[2]

-

Dose Administration: The test substance is administered orally in a single dose via gavage. A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on a sighting study.[2]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.[2]

-

Endpoint: The test is terminated when the dose causing evident toxicity or no more than one death is identified.[2]

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category.

-

Animal Selection and Preparation: Similar to OECD 420.[1][4]

-

Dosing: A group of three animals of a single sex is used for each step. The substance is administered orally at one of the defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg).[1]

-

Stepwise Procedure: The outcome of the first step (number of mortalities) determines the next step. If no or one animal dies, the test is repeated at a higher dose. If two or three animals die, the test is repeated at a lower dose.[1]

-

Classification: The substance is classified based on the mortality observed at different dose levels.[1]

Intravenous LD50 Determination

For intravenous administration, the protocol would be adapted as follows:

-

Animal Selection and Preparation: As described for oral studies.

-

Dose Administration: The test substance, dissolved in a suitable vehicle, is administered via a single bolus injection into a tail vein.

-

Dose Groups: Multiple dose groups with a sufficient number of animals per group are used to generate a dose-response curve.

-

Observation: Animals are continuously monitored for the first few hours post-administration and then periodically for up to 14 days.

-

LD50 Calculation: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

Visualizations

Signaling Pathway of this compound-Induced Cardiotoxicity

Caption: this compound inhibits Na+/K+-ATPase, leading to Ca2+ overload and cardiotoxicity.

Experimental Workflow for In Vivo Cardiotoxicity Assessment

Caption: Workflow for assessing this compound's cardiotoxicity in animal models.

Conclusion

This compound exhibits a high degree of acute toxicity, primarily targeting the cardiovascular system. Its mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, is well-established for cardiac glycosides. The LD50 values, although limited for pure this compound, indicate significant toxicity across different animal species. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for conducting further toxicological assessments. The provided diagrams illustrate the key signaling events and a typical workflow for in vivo cardiotoxicity studies. This technical guide serves as a foundational document for researchers and professionals working with this compound and other cardiac glycosides, emphasizing the need for careful handling and thorough toxicological evaluation. Further research is warranted to establish more precise LD50 values for pure this compound across various routes and to explore its sub-acute and chronic toxicity profile.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

Cerberin: A Cardiac Glycoside with Potent Anti-Cancer Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cerberin, a potent cardiac glycoside isolated from the seeds of Cerbera odollam and Cerbera manghas, is emerging as a promising candidate in oncology research. Traditionally known for its cardiotonic properties and toxicity, recent investigations have unveiled its significant anti-neoplastic activities. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential therapeutic agent against cancer. It details the molecular mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the complex biological processes it modulates. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating novel natural product-based cancer therapies.

Introduction

Natural products have historically been a cornerstone of drug discovery, with a significant number of anti-cancer agents originating from botanical sources.[1] Cardiac glycosides, a class of naturally occurring steroids, have long been utilized in the treatment of cardiac conditions.[2] Emerging evidence, however, points to their potent cytotoxic effects against various cancer cell lines, sparking renewed interest in their therapeutic potential beyond cardiology.[3][4]

This compound, a cardenolide, has demonstrated remarkable potency in inhibiting cancer cell growth, migration, and colony formation at nanomolar concentrations.[1][5] Its multifaceted mechanism of action, primarily centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, positions it as a compelling agent for further preclinical and clinical investigation.[1][3] This guide synthesizes the existing research on this compound, offering a technical and practical framework for its study.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, targeting fundamental cellular processes that are often dysregulated in cancer.

Inhibition of Na+/K+-ATPase

As a cardiac glycoside, the foundational mechanism of this compound involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[6][7] By binding to the alpha-subunit of this pump, this compound disrupts the transport of sodium and potassium ions across the cell membrane, leading to an increase in intracellular sodium.[6] This ionic imbalance is believed to trigger downstream signaling events that contribute to its cytotoxic effects.[6][7]

Disruption of the PI3K/AKT/mTOR Signaling Pathway

A pivotal aspect of this compound's anti-cancer activity is its potent inhibition of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[1][3] this compound has been shown to significantly reduce the phosphorylation of key proteins in this pathway, effectively shutting down pro-survival signals in cancer cells.[3]

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through both intrinsic and extrinsic pathways. Key events include:

-

Downregulation of Anti-Apoptotic Proteins: this compound reduces the expression of key anti-apoptotic proteins such as Bcl-2 and Mcl-1.[1][5]

-

Activation of Caspases: It triggers the activation of effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis.[1][5]

-

PARP Cleavage: The activation of caspases leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][5]

Furthermore, this compound induces a significant arrest of the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[1][5]

Modulation of Key Oncogenic Proteins

This compound's influence extends to the downregulation of several key proteins implicated in tumorigenesis:

-

Polo-like kinase 1 (PLK-1): A critical regulator of the cell cycle.[1][3]

-

c-Myc: A potent oncogene that drives cell proliferation.[1][3]

-

STAT3: A transcription factor involved in cell survival and proliferation.[1][3]

The signaling pathway of this compound's action is depicted in the following diagram:

Caption: this compound's multifaceted anti-cancer signaling pathway.

Quantitative Data Summary

The anti-proliferative efficacy of this compound has been quantified across various cancer cell lines. The following table summarizes the key growth inhibition data.

| Parameter | Value | Cell Lines | Reference |

| GI50 (50% Growth Inhibition) | < 90 nM | Various human cancer cell lines | [1],[5] |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed protocols for key in vitro assays used to evaluate the anti-cancer properties of this compound.

Cell Viability and Cytotoxicity: Sulforhodamine B (SRB) Assay

This assay provides a quantitative measure of cell density, and thus cell proliferation and cytotoxicity, based on the measurement of cellular protein content.[3][4][8]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[3]

-

Washing: Wash the plates four times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.[1]

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.[1]

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 10 minutes.[1]

-

Absorbance Measurement: Read the absorbance at 540 nm using a microplate spectrophotometer.[3]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10][11]

Materials:

-

White-walled 96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution

-

Caspase-Glo® 3/7 Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the SRB assay.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Assay Protocol: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11] c. Mix the contents of the wells by gentle shaking for 30 seconds. d. Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Protein Expression Analysis: Western Blotting for PI3K/AKT/mTOR Pathway

Western blotting is used to detect and quantify the expression levels of specific proteins within a sample, allowing for the assessment of the phosphorylation status of key signaling molecules.[12][13][14]

Materials:

-

Cancer cell lines

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical in vitro workflow for screening and characterizing a potential anti-cancer compound like this compound.

Caption: A typical in vitro workflow for evaluating this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent, primarily through its potent inhibition of the PI3K/AKT/mTOR signaling pathway and its ability to induce apoptosis and cell cycle arrest. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore its therapeutic applications.

Future research should focus on in vivo studies to validate the efficacy of this compound in animal models of cancer. Furthermore, medicinal chemistry efforts could be directed towards synthesizing analogs of this compound with improved therapeutic indices, potentially reducing its inherent cardiotoxicity while retaining or enhancing its anti-cancer properties. A deeper understanding of its interaction with the Na+/K+-ATPase in different cancer types and the full spectrum of its downstream effects will be crucial for its successful translation into a clinical setting. The exploration of this compound and other cardiac glycosides represents a promising frontier in the development of novel and effective cancer therapies.

References

- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 5. Cardiac glycoside this compound exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 10. ulab360.com [ulab360.com]

- 11. promega.com [promega.com]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Cerberin: A Deep Dive into its Structural Elucidation and Chemical Properties for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerberin, a potent cardiac glycoside, has garnered significant attention in the scientific community for its pronounced biological activities, including its traditional use as a poison and its emerging potential as an anticancer agent.[1][2][3] This technical guide provides a comprehensive overview of the structural elucidation of this compound, its chemical properties, and detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

This compound is a cardenolide, a class of steroids characterized by a specific lactone ring, and is predominantly found in the seeds of plants from the Cerbera genus, such as Cerbera odollam, commonly known as the "suicide tree".[2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients.[2] This disruption of ion homeostasis leads to a cascade of downstream effects, ultimately impacting cellular function and viability.

Structural Elucidation

The definitive structure of this compound (2'-acetylneriifolin) was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Chemical Structure

This compound possesses a complex steroidal backbone linked to a sugar moiety.[2] Its systematic IUPAC name is [(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₄₈O₉ | [1] |

| Molecular Weight | 576.7 g/mol | [1] |

| Melting Point | 212 °C | [2] |

| Solubility | Soluble in chloroform and acetone, moderately soluble in water. | |

| Appearance | Solid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural characterization of this compound heavily relies on ¹H and ¹³C NMR data. While a complete, unambiguous assignment of all proton and carbon signals is extensive, the key characteristic chemical shifts provide a fingerprint for the molecule's identification.

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the identification and quantification of this compound. The fragmentation pattern of the this compound molecule provides structural information. The precursor ion and its characteristic product ions are monitored for selective detection. A study identified this compound with an m/z of 577.3375.[4]

X-ray Crystallography: The three-dimensional arrangement of atoms in this compound has been confirmed by X-ray crystallography. The crystal structure data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 205307.[1] This provides precise information on bond lengths, bond angles, and the stereochemistry of the molecule.

Chemical Properties and Biological Activity

This compound's biological effects are a direct consequence of its chemical structure. Its ability to inhibit the Na+/K+-ATPase pump is the primary driver of its cardiotoxic and potential therapeutic properties.

Inhibition of Na+/K+-ATPase

This compound binds to the alpha-subunit of the Na+/K+-ATPase, inhibiting its function.[2] This leads to an increase in intracellular sodium concentration. The altered sodium gradient subsequently affects the Na+/Ca²⁺ exchanger, resulting in an accumulation of intracellular calcium. This increase in cytosolic calcium is responsible for the positive inotropic effect on cardiac muscle, which has been historically exploited in the treatment of heart failure.[2]

References

- 1. This compound | C32H48O9 | CID 10031063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cardiac glycoside this compound exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of this compound, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Toxicity: A Technical Guide to the Biosynthesis of Cardiac Glycosides in Cerbera Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of cardiac glycosides in Cerbera species, plants notorious for their potent cardiotoxicity. While the complete pathway in Cerbera is yet to be fully elucidated, this document synthesizes the existing research on the identified compounds, quantitative data, and likely enzymatic steps based on studies in related species. This guide is intended to serve as a foundational resource for further research and development in this area.

Introduction to Cardiac Glycosides in Cerbera

The genus Cerbera, belonging to the Apocynaceae family, is well-known for producing a variety of toxic cardiac glycosides, also known as cardenolides.[1][2] These compounds are steroidal in nature and are characterized by a five-membered lactone ring attached to the steroid backbone.[3] The primary mechanism of action of these toxins is the inhibition of the Na+/K+-ATPase pump in myocardial cells, leading to an increase in intracellular calcium ions and resulting in forceful heart contractions.[2] While highly toxic, cardiac glycosides have also been investigated for their therapeutic potential, including in the treatment of heart failure and as anticancer agents.[1][4]

The most prominent and studied cardiac glycoside in Cerbera species, particularly in the seeds of Cerbera odollam (the "suicide tree") and Cerbera manghas (the "sea mango"), is cerberin.[1][2] However, a cocktail of other related cardenolides is also present, contributing to the overall toxicity of the plant.

Identified Cardiac Glycosides in Cerbera manghas

Research has led to the identification and quantification of several key cardiac glycosides in the seeds of Cerbera manghas. The most abundant of these are this compound, neriifolin, tanghinin, and deacetyltanghinin.[5]

Table 1: Principal Toxic Glycosidic Steroids in Cerbera manghas Seeds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Concentration in Dried Ripe Fruit Seeds (μg/g) | Concentration in Fresh Unripe Fruit Seeds (μg/g) |

| This compound | C₃₂H₄₈O₉ | 576.727 | 1209.1 | 49.4 |

| Neriifolin | C₃₀H₄₆O₈ | 534.68 | 804.2 | 47.0 |

| Tanghinin | C₃₂H₄₆O₁₀ | 590.7 | 621.4 | 3.5 |

| Deacetyltanghinin | C₃₀H₄₄O₉ | 548.66 | 285.9 | 2.3 |

Data sourced from a study on Cerbera manghas seeds from Thailand.[5]

The Hypothesized Biosynthetic Pathway of Cardiac Glycosides in Cerbera

While the specific enzymatic steps for cardiac glycoside biosynthesis in Cerbera have not been fully characterized, a putative pathway can be constructed based on the well-studied pathway in Digitalis species and the general principles of steroid biosynthesis in plants.[2][6] The pathway is believed to originate from cholesterol and involves a series of modifications to the steroid core, followed by glycosylation.

The initial steps of steroid biosynthesis are common to many plants, starting from the isoprenoid pathway to produce squalene, which is then cyclized to form cycloartenol.[6] Further enzymatic reactions lead to the formation of cholesterol.[6] The conversion of cholesterol to the cardenolide aglycone is the core of the pathway.

Key enzymatic steps likely include:

-

Side-chain cleavage of cholesterol: A cytochrome P450 enzyme, analogous to the P450scc found in Digitalis, likely catalyzes the cleavage of the cholesterol side chain to form pregnenolone.[2] This is considered a rate-limiting step in steroid hormone and cardiac glycoside biosynthesis.[2]

-

Conversion to progesterone: Pregnenolone is then converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase (3βHSD) and a ketosteroid isomerase.[2][7]

-

Stereospecific reduction of progesterone: A crucial step in the formation of the 5β-configured cardenolide backbone is the reduction of the double bond in the A ring of progesterone. This reaction is catalyzed by progesterone 5β-reductase (P5βR), a key enzyme identified in the biosynthesis of cardenolides in Digitalis and other plant species.[8][9] The presence and activity of a P5βR homolog is highly probable in Cerbera.

-

Further modifications: The resulting 5β-pregnane-3,20-dione undergoes a series of hydroxylations, oxidations, and the formation of the characteristic butenolide ring at the C-17 position to form the various cardenolide aglycones.

-

Glycosylation: The final step is the attachment of one or more sugar moieties to the 3β-hydroxyl group of the aglycone. In the case of this compound, an O-acetylated derivative of α-L-thevetose is attached.[3] This glycosylation is carried out by glycosyltransferases.

Below is a diagram illustrating the hypothesized biosynthetic pathway leading to the formation of the cardenolide aglycone in Cerbera species.

Experimental Protocols

Detailed experimental protocols for the study of cardiac glycoside biosynthesis in Cerbera are scarce in the literature. However, methodologies employed for the analysis of these compounds in Cerbera and for the characterization of biosynthetic enzymes in other species can be adapted.

Extraction and Quantification of Cardiac Glycosides from Cerbera Seeds

This protocol is based on the methodology used for the identification and quantification of the principal glycosidic steroids in Cerbera manghas seeds.[5]

1. Sample Preparation:

- Dry ripe or fresh unripe fruits of Cerbera manghas are collected.

- The seeds are extracted from the fruits and either used fresh or dried.

- The seeds are ground into a fine powder.

2. Extraction:

- A known weight of the powdered seed material is extracted with a suitable solvent, such as a mixture of methanol and water.

- The extraction can be performed using sonication or maceration.

- The resulting extract is filtered and the solvent is evaporated under reduced pressure.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

- The crude extract is redissolved in a suitable solvent and applied to an SPE cartridge (e.g., C18) to remove interfering substances.

- The cardiac glycosides are eluted with a more organic solvent.

4. UHPLC-PDA-MS Analysis:

- The purified extract is analyzed by Ultra-High-Performance Liquid Chromatography coupled to a Photodiode Array detector and a Mass Spectrometer (UHPLC-PDA-MS).

- Chromatographic Conditions:

- Column: A reverse-phase column (e.g., C18) is typically used.

- Mobile Phase: A gradient of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol.

- Flow Rate: Appropriate for the column dimensions.

- Injection Volume: Typically in the range of 1-10 µL.

- Detection:

- PDA: Set to a wavelength suitable for cardenolides (e.g., 219 nm).

- MS: Operated in electrospray ionization (ESI) positive mode to detect the protonated molecules [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements and formula determination.

5. Quantification:

- Quantification is performed by creating a calibration curve using authentic standards of the cardiac glycosides of interest (e.g., this compound, neriifolin).

- The peak areas from the UHPLC-PDA chromatogram are used to determine the concentration of each compound in the sample.

General Protocol for Progesterone 5β-Reductase (P5βR) Enzyme Assay

This is a general protocol adapted from studies on P5βR in other plant species and would require optimization for Cerbera.[9]

1. Enzyme Extraction:

- Fresh plant material (e.g., leaves, which are often sites of biosynthesis) is homogenized in an ice-cold extraction buffer containing a reducing agent (e.g., DTT) and protease inhibitors.

- The homogenate is centrifuged to pellet cell debris, and the supernatant containing the crude enzyme extract is collected.

2. Enzyme Assay:

- The assay mixture contains:

- Buffer (e.g., phosphate buffer at a specific pH).

- NADPH as a cofactor.

- The substrate, progesterone, dissolved in a small amount of an organic solvent like DMSO.

- An aliquot of the enzyme extract.

- The reaction is initiated by the addition of the enzyme extract.

- The reaction is incubated at a controlled temperature for a specific time.

- The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

3. Product Analysis:

- The product, 5β-pregnane-3,20-dione, is extracted with the organic solvent.

- The solvent is evaporated, and the residue is redissolved in a suitable solvent for analysis.

- The product is identified and quantified by HPLC or GC-MS, by comparison with an authentic standard.

4. Controls:

- A control reaction without the enzyme extract is run to account for any non-enzymatic conversion.

- A control reaction without the substrate is run to measure any background NADPH oxidation.

The following diagram illustrates a general workflow for the analysis of cardiac glycosides in Cerbera species.

Future Directions

The study of cardiac glycoside biosynthesis in Cerbera species is a promising field for future research. Key areas for investigation include:

-

Transcriptome and Genome Analysis: Sequencing the transcriptome and genome of Cerbera species will be instrumental in identifying candidate genes for the biosynthetic pathway, including homologs of known enzymes like P450scc and P5βR.

-

Enzyme Characterization: Isolation and functional characterization of the biosynthetic enzymes from Cerbera will provide definitive evidence for the proposed pathway and allow for the study of their kinetics and substrate specificities.

-

Metabolic Profiling: In-depth metabolic profiling of different tissues and developmental stages of Cerbera plants can help identify biosynthetic intermediates and elucidate the regulatory mechanisms of the pathway.

-

Synthetic Biology: The identified biosynthetic genes can be used in synthetic biology approaches to produce specific cardiac glycosides in microbial or plant-based systems, which could facilitate the development of new drugs with improved therapeutic indices.

Conclusion

While our understanding of the cardiac glycoside biosynthetic pathway in Cerbera species is still developing, the existing body of knowledge on steroid biosynthesis in plants provides a solid framework for future investigations. The quantitative data on the major cardenolides in Cerbera manghas highlights the significant metabolic investment of the plant in producing these toxic compounds. The elucidation of the complete biosynthetic pathway will not only provide insights into the evolution of chemical defense in plants but also open up new avenues for the biotechnological production of these pharmacologically important molecules. This guide serves as a starting point for researchers dedicated to unraveling the complex and fascinating chemistry of Cerbera cardiac glycosides.

References

- 1. researchgate.net [researchgate.net]

- 2. A cytochrome P450 CYP87A4 imparts sterol side-chain cleavage in digoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. New cytotoxic cardenolide glycoside from the seeds of Cerbera manghas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of this compound, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steroid - Biosynthesis, Metabolism, Hormones | Britannica [britannica.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Plant progesterone 5beta-reductase is not homologous to the animal enzyme. Molecular evolutionary characterization of P5betaR from Digitalis purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Cerberin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerberin, a potent cardiac glycoside found in the seeds of Cerbera odollam, presents a significant toxicological concern and a potential, though largely unexplored, therapeutic agent. A comprehensive understanding of its pharmacokinetics and metabolism is crucial for both toxicological assessment and potential drug development. This technical guide synthesizes the currently available in vivo and in silico data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to the limited direct research on this compound's in vivo pharmacokinetics, this guide also incorporates data from closely related cardiac glycosides, such as neriifolin and digoxin, to provide a broader context. Detailed experimental protocols for the analytical quantification of this compound in biological matrices are provided, alongside visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of its biological fate.

Introduction

This compound is a cardenolide-type cardiac glycoside that exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1][2] This mechanism of action is shared with well-known cardiac glycosides like digoxin and digitoxin.[1][2] While the toxic effects of this compound, often associated with intentional and accidental poisoning, are well-documented, its pharmacokinetic profile and metabolic fate remain largely uncharacterized.[1][3] This guide aims to consolidate the existing knowledge, highlight the significant gaps in our understanding, and provide a resource for researchers in the fields of toxicology, pharmacology, and drug development.

Pharmacokinetic Profile of this compound and Related Glycosides

Direct in vivo pharmacokinetic data for this compound is exceptionally scarce in publicly available literature. Much of the current understanding is based on in silico predictions and parallels drawn from other cardiac glycosides.

Absorption and Bioavailability

An in silico biopharmaceutical assessment of this compound has predicted a bioavailability of over 60% with rapid absorption.[4][5] This suggests that this compound is likely well-absorbed after oral administration, a characteristic that contributes to its high toxicity. However, it is crucial to note that this is a computational prediction and awaits in vivo experimental validation.

Table 1: Predicted Oral Bioavailability of this compound

| Compound | Predicted Oral Bioavailability (%) | Method | Source |

| This compound | >60 | In silico assessment | [4][5] |

Distribution

The distribution of this compound in vivo has not been quantitatively determined. As a cardiac glycoside, it is expected to distribute to various tissues, with a primary site of action being the heart muscle. The lipophilicity of this compound will likely influence its volume of distribution.

Metabolism

Very little is known about the specific metabolic pathways of this compound in vivo.[1][3] It is hypothesized that its metabolism may follow patterns similar to other cardiac glycosides, primarily occurring in the liver.[1][3] Potential metabolic transformations could include:

-

Hydrolysis: Cleavage of the acetyl group from the sugar moiety.

-

Sugar Cleavage: Stepwise removal of the sugar units from the steroid core.

-

Conjugation: Formation of glucuronide or sulfate conjugates to increase water solubility and facilitate excretion.[6]

A study on the metabolism of digoxin and digitoxin in an isolated perfused guinea-pig liver revealed that the more lipophilic digitoxin was extensively metabolized through sugar cleavage, conjugation, and hydroxylation, while the more hydrophilic digoxin was primarily conjugated.[6][7] Given this compound's structure, a combination of these pathways is plausible.

Excretion

The routes and extent of this compound excretion have not been experimentally determined. For the related cardiac glycoside digoxin, the primary route of elimination is renal, with 60-80% of the dose excreted unchanged in the urine.[1][3] The remainder is metabolized by the liver.[1][3] Renal function is a critical factor in the clearance of digoxin, and it is likely to be similarly important for this compound.[1][3]

Half-Life

There is no reported in vivo biological half-life specifically for this compound. However, a study on a human poisoning case with Cerbera odollam detected neriifolin, a closely related cardiac glycoside also present in the plant, and calculated its biological half-life.

Table 2: Biological Half-Life of Neriifolin in a Human Poisoning Case

| Compound | Biological Half-Life (hours) | Matrix | Method | Source |

| Neriifolin | 19.2 | Human Serum | LC-MS/MS | [8] |

This value for neriifolin provides a valuable, albeit indirect, estimate for the elimination kinetics of cardiac glycosides from Cerbera odollam.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and toxicological studies. The following are detailed methodologies for key experiments cited in the literature.

Quantification of this compound in Rat Serum by HPTLC

This method provides a rapid and precise way to quantify this compound in a biological matrix.

-

Sample Preparation:

-

Spike known concentrations of standard this compound into rat serum for calibration curve generation.

-

For unknown samples, use rat serum collected after administration of this compound.

-

Extract this compound from the serum using an appropriate solvent system (e.g., ethyl acetate-ethanol mixture).

-

Dry the extract and reconstitute in a small volume of a suitable solvent like ethanol.[6]

-

-

Chromatography:

-

Detection and Quantification:

-

Method: Densitometric scanning.

-

Wavelength: 254 nm.[9]

-